

Application Note: Advancing Carbamate Synthesis through Continuous Flow Chemistry

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Compound of Interest

Compound Name: *Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: The carbamate functional group is a cornerstone in pharmaceuticals, agrochemicals, and materials science.^{[1][2][3]} Traditional batch synthesis methods often rely on hazardous reagents like phosgene and isocyanates, posing significant safety and environmental challenges.^{[3][4][5]} This application note provides a comprehensive guide to the synthesis of carbamates using continuous flow chemistry, a technology that offers enhanced safety, process control, and scalability.^{[6][7]} We will explore isocyanate-free synthetic routes utilizing carbon dioxide (CO₂) and dialkyl carbonates, as well as strategies that leverage the safe, *in situ* generation of reactive intermediates. Detailed, field-tested protocols are provided to enable researchers to implement these advanced methodologies, accelerating discovery and development.

The Imperative for Safer Carbamate Synthesis

Carbamates (urethanes) are integral to a vast array of commercially important molecules, from the antiviral drug Darunavir to modern polyurethanes. They are also widely used as protecting groups in peptide synthesis.^{[3][4]} Historically, the synthesis of these vital compounds has been dominated by methods involving highly toxic and reactive chemicals.

- Phosgene and its Derivatives: The use of phosgene, a potent chemical warfare agent, and its less volatile surrogates like triphosgene, presents extreme handling risks and generates

stoichiometric acidic waste.[3][8][9]

- Isocyanates: While effective, isocyanates are powerful respiratory and skin sensitizers, capable of causing occupational asthma and other severe health effects.[10][11][12][13] The storage and handling of bulk isocyanates are associated with significant safety hazards, as tragically demonstrated by industrial accidents.[4][5]

Continuous flow chemistry emerges as a transformative solution to these challenges. By conducting reactions in a confined, continuous stream within a microreactor or coil, flow technology fundamentally changes how we handle hazardous chemistry. The small reactor volumes minimize the inventory of any hazardous material at a given time, while the high surface-area-to-volume ratio allows for superior control over reaction temperature, even for highly exothermic processes.[7][14] This precise control leads to higher yields, better product quality, and a dramatically improved safety profile.[6][7]

Strategic Approaches to Carbamate Synthesis in Flow

Flow chemistry enables a variety of synthetic strategies for carbamate formation, broadly categorized into isocyanate-free pathways and those involving controlled, *in situ* generation of reactive intermediates.

Isocyanate-Free Pathways: A Greener Approach

The ability to circumvent the use of isocyanates altogether is a major advantage of flow synthesis.

- Carbon Dioxide (CO₂) as a C1 Feedstock: Utilizing CO₂ as an abundant, non-toxic, and renewable C1 source is a highly attractive green chemistry approach.[3][4][5] In a flow system, gaseous CO₂ can be precisely mixed with a liquid stream containing an amine, an alkylating agent, and a base to form the desired carbamate under mild conditions.[4][5][15][16] The flow setup simplifies the handling of the gas-liquid reaction, which can be challenging in batch reactors.[5]
- Dialkyl Carbonates (DMC): Reagents like dimethyl carbonate (DMC) serve as benign alternatives to phosgene for the carbamoylation of amines.[1][2] These reactions can be

performed in continuous-flow fixed-bed reactors, often using a heterogeneous catalyst, which simplifies purification and allows for continuous production.[1][2]

- Transesterification: Carbamates can also be synthesized via the transesterification of a readily available carbamate (e.g., methyl carbamate) with a more complex alcohol.[17][18][19] This method is particularly useful for synthesizing sterically hindered carbamates.[17]

Taming Reactive Intermediates: In Situ Generation

For synthetic routes that must proceed via an isocyanate, flow chemistry provides a mechanism to generate and consume these intermediates on demand, eliminating the risks of transport and storage.

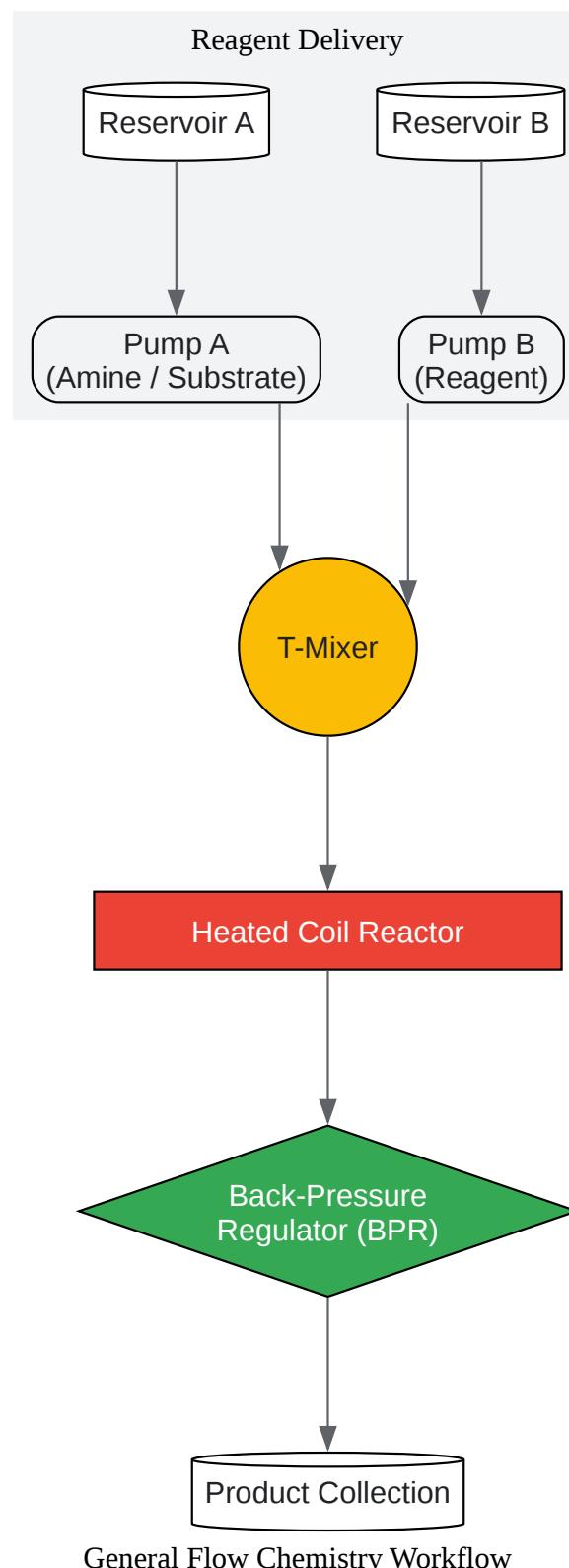
- Curtius, Hofmann, and Lossen Rearrangements: These classic name reactions transform carboxylic acids (Curtius), primary amides (Hofmann), or hydroxamic acids (Lossen) into isocyanates via highly reactive intermediates like acyl azides or nitrenes.[20][21] Performing these rearrangements in a flow reactor is exceptionally beneficial. The potentially explosive acyl azide intermediate in the Curtius rearrangement is generated and immediately heated to form the isocyanate, which is then trapped by a nucleophile in the same continuous stream.[22][23][24] This "generate-and-trap" strategy enhances safety and often improves yield by minimizing side reactions.[23]

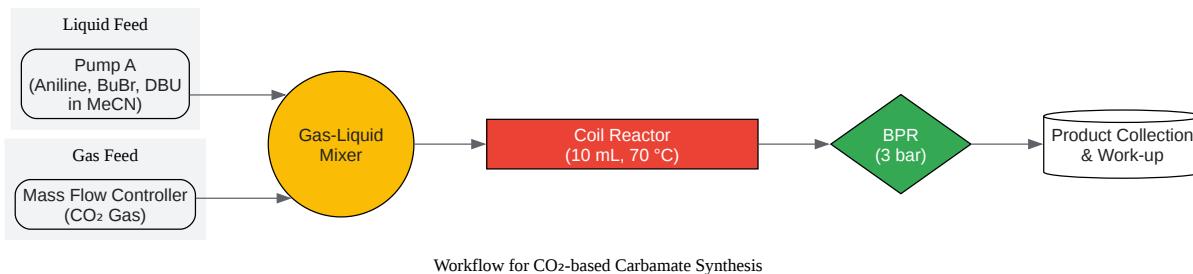
System Configuration & Experimental Protocols

A foundational understanding of the flow chemistry setup is crucial for implementing the following protocols.

General Flow Chemistry Setup

The core components of the systems described herein include syringe or HPLC pumps for precise liquid delivery, a gas mass flow controller for CO₂, T-mixers for combining reagent streams, a coil or chip reactor for residence time, a heating unit, and a back-pressure regulator (BPR) to maintain the system under pressure and enable solvent heating above its atmospheric boiling point.





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Caption: Experimental workflow for continuous carbamate synthesis using CO₂.

Materials and Equipment

- Flow Chemistry System: Vapourtec E-series or similar, equipped with at least one liquid pump, a gas mass flow controller, a 10 mL coil reactor, and a back-pressure regulator.
- Reagents: Aniline, Butyl Bromide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile (MeCN), Carbon Dioxide (gas cylinder).
- Glassware: Standard laboratory glassware for solution preparation and work-up.

Procedure

- Solution Preparation: In a 30 mL vial, prepare the reactant solution by dissolving aniline (1.0 equiv), butyl bromide (2.0 equiv), and DBU (2.0 equiv) in acetonitrile (e.g., 4.29 mmol aniline in 5 mL MeCN). [4]2. System Setup:
 - Charge Pump A with the reactant solution.
 - Connect the CO₂ gas cylinder to the system via the mass flow controller.

- Set the reactor temperature to 70 °C.
- Set the back-pressure regulator to 3 bar.
- Reaction Execution:
 - Begin pumping the reactant solution at the desired flow rate (e.g., 250 µL/min).
 - Introduce CO₂ gas at the optimized flow rate (e.g., 6.0 mL/min). A high volumetric excess of CO₂ is used to accelerate carbamate formation over N-alkylation. [4][5] * Allow the system to stabilize for several residence times (Reactor Volume / Total Flow Rate). For a 10 mL reactor and 250 µL/min liquid flow, the liquid residence time is 40 minutes.
 - Collect the product stream exiting the BPR. The total collection time will determine the scale of the reaction (e.g., 50 minutes). [5]
- 4. Work-up and Analysis:
 - The collected reaction mixture is typically subjected to a simple acidic work-up to remove the DBU base.
 - The product can be isolated via extraction and analyzed by GC-MS and NMR. For many substrates, this method provides analytically pure carbamates without the need for column chromatography. [5][16]

Process Parameters & Expected Results

Parameter	Value	Rationale
Temperature	70 °C	Provides sufficient thermal energy for the reaction without promoting excessive byproduct formation. [4]
Pressure (BPR)	3 bar	Ensures CO ₂ remains effectively mixed in the liquid phase and prevents solvent boiling.
Reactant Flow Rate	125 - 250 µL/min	Controls residence time; optimized to balance conversion and throughput. [5]
CO ₂ Flow Rate	6.0 mL/min	A significant excess favors the desired reaction pathway over N-alkylation. [4][5]
Residence Time	~40-50 min	Sufficient time to achieve high conversion. [5]
Expected Yield	45 - 92%	Dependent on the specific amine and alkyl halide used. [4][15]

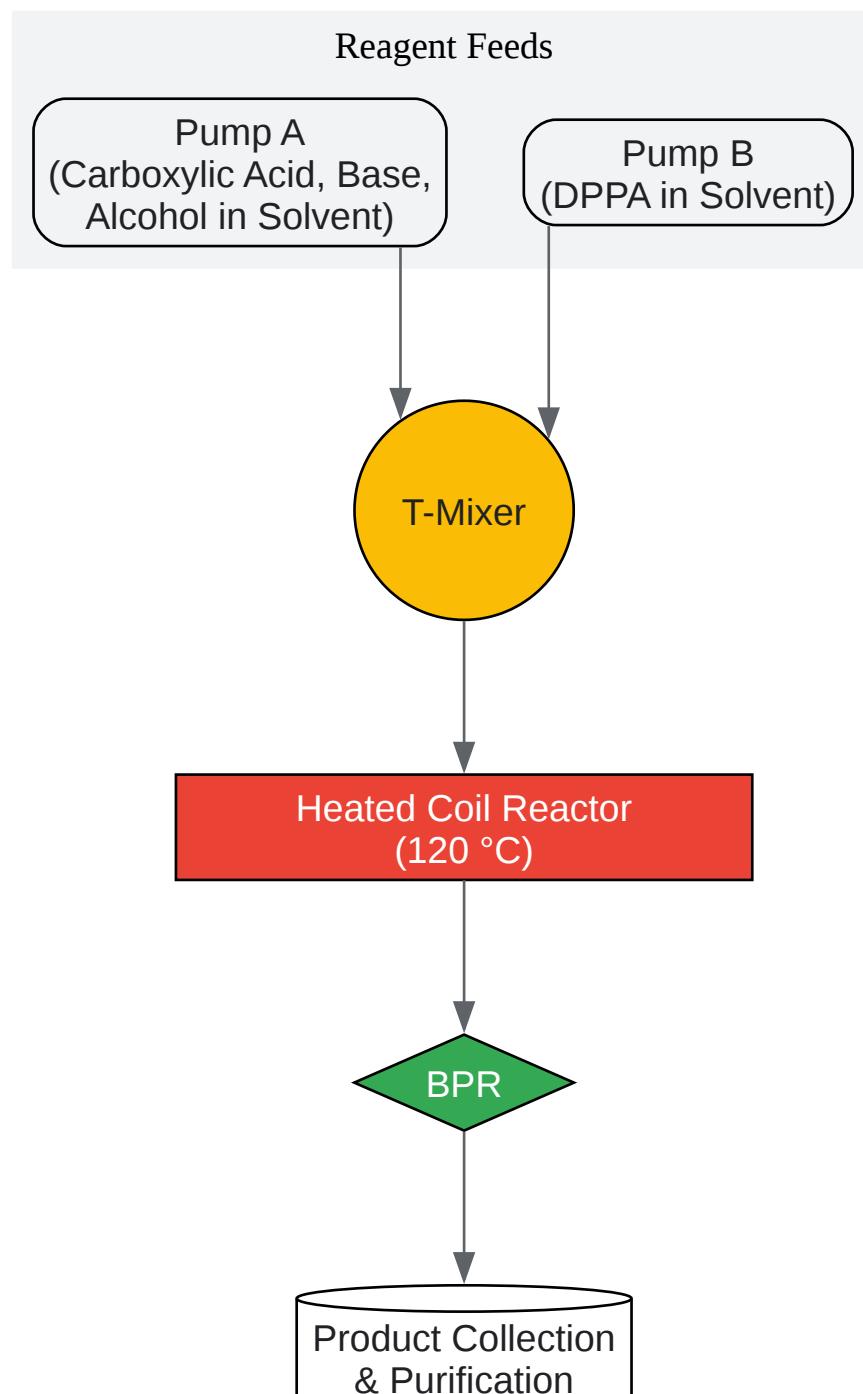
Protocol 2: Synthesis via in situ Curtius Rearrangement

This protocol describes the synthesis of a carbamate from a carboxylic acid via an in situ generated isocyanate, a process greatly enhanced by the safety features of flow chemistry. [23] [24]

Causality and Principle

The Curtius rearrangement transforms a carboxylic acid into an isocyanate. [21][24] The process involves the conversion of the acid to a reactive acyl azide using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges, extruding N₂ gas to form the

isocyanate intermediate. [23] This highly reactive species is immediately trapped by an alcohol present in the reaction stream to form the stable carbamate. Performing this in flow is safer because the potentially explosive acyl azide and toxic isocyanate are only ever present in small quantities within the confined reactor, and the N₂ gas generated is safely managed by the continuous flow. [14][23]



Workflow for Flow-Based Curtius Rearrangement

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Caption: Experimental workflow for carbamate synthesis via Curtius rearrangement.

Materials and Equipment

- Flow Chemistry System: As described in Protocol 1, but without the gas controller.
- Reagents: Carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid), Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Nucleophile (e.g., Benzyl alcohol), Solvent (e.g., Toluene or Acetonitrile).
- Purification: Optional in-line scavenger columns or standard laboratory purification equipment.

Procedure

- Solution Preparation:
 - Solution A: Dissolve the carboxylic acid (1.1 equiv), triethylamine (2.0 equiv), and the alcohol nucleophile (1.0-3.0 equiv) in the chosen solvent (e.g., acetonitrile).
 - Solution B: Dissolve DPPA (1.0 equiv) in the same solvent.
- System Setup:
 - Charge Pump A with Solution A and Pump B with Solution B.
 - Set the reactor temperature to 120 °C. This temperature is necessary to induce the rearrangement of the acyl azide. [22][23] * Set the BPR to a pressure sufficient to keep the solvent in the liquid phase (e.g., 7-10 bar).
- Reaction Execution:
 - Pump both solutions at equal flow rates (e.g., 0.1 - 0.25 mL/min each) into a T-mixer.
 - The combined stream flows through the heated reactor. The residence time is determined by the total flow rate and reactor volume (e.g., 20-50 minutes). [22] * Collect the product stream.
- Work-up and Purification:

- The crude reaction mixture contains the desired carbamate product along with byproducts from DPPA and excess reagents.
- Purification can be achieved via standard liquid-liquid extraction followed by column chromatography. Alternatively, in-line scavenger resins can be used for a fully continuous purification process. [22]

Process Parameters & Expected Results

Parameter	Value	Rationale
Temperature	120 °C	Required for thermal decomposition of the acyl azide to the isocyanate. [22] [23]
Pressure (BPR)	> 7 bar	Prevents solvent boiling and manages N ₂ gas evolution safely. [14]
Total Flow Rate	0.2 - 0.5 mL/min	Balances throughput with the required residence time for full conversion. [22]
Residence Time	20 - 50 min	Ensures complete formation of the acyl azide and its subsequent rearrangement and trapping. [22]
Expected Yield	> 75%	Generally high yields are achieved with excellent purity after purification. [22]

Conclusion

Continuous flow chemistry represents a paradigm shift in the synthesis of carbamates. By enabling isocyanate-free pathways using CO₂ and providing unprecedented control over hazardous reactions like the Curtius rearrangement, this technology addresses the core safety and environmental concerns of traditional batch methods. The protocols detailed in this note serve as a validated starting point for researchers to harness the power of flow chemistry,

paving the way for safer, more efficient, and sustainable production of these invaluable molecules in both research and industrial settings.

References

- Ugrósdy, H., Nagy, G., Nagy, Z. K., & Falck, J. R. (2023). Continuous Synthesis of Carbamates from CO₂ and Amines. *ACS Omega*, 8(50), 48444–48450. [\[Link\]](#)
- Ugrósdy, H., Nagy, G., Nagy, Z. K., & Falck, J. R. (2023). Continuous Synthesis of Carbamates from CO₂ and Amines. *Semantic Scholar*. [\[Link\]](#)
- Yao, X., Wen, S., Ji, N., Deng, Q., & Shang, Q. (2024).
- American Chemistry Council. (n.d.). Isocyanate-based Spray-on Linings: Worker Protection. [\[Link\]](#)
- Aricò, F., Tundo, P., & Grego, S. (2013). Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions. *Organic Process Research & Development*. [\[Link\]](#)
- Aresta, M., Dibenedetto, A., & Angelini, A. (2011). From greenhouse gas to feedstock: formation of ammonium carbamate from CO₂ and NH₃ in organic solvents and its catalytic conversion into urea under mild conditions. *Green Chemistry*. [\[Link\]](#)
- Ugrósdy, H., Nagy, G., Nagy, Z. K., & Falck, J. R. (2023).
- Pastre, J. C., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- Gemoets, H. P. L., et al. (2020). How to approach flow chemistry. *Chemical Society Reviews*. [\[Link\]](#)
- Ajinomoto Bio-Pharma Services. (n.d.). Continuous Flow Chemistry. [\[Link\]](#)
- Vapourtec. (n.d.). Advantages of continuous flow production. [\[Link\]](#)
- SafeWork NSW. (n.d.).
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [\[Link\]](#)
- Safe Work Australia. (2020).
- Aricò, F., Tundo, P., & Grego, S. (2013). Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions. *Organic Process Research & Development*. [\[Link\]](#)
- Musolino, M., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. *Chemical Science*. [\[Link\]](#)
- Health and Safety Executive for Northern Ireland. (n.d.).
- California Department of Public Health. (2014).
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). Curtius Rearrangements as a Continuous Flow Process. *Vapourtec*. [\[Link\]](#)
- Ugrósdy, H., Nagy, G., Nagy, Z. K., & Falck, J. R. (2023).

- Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. *Journal of Medicinal Chemistry*. [Link]
- Aricò, F., & Tundo, P. (2008). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
- Gáspár, S., et al. (2024). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. *Reaction Chemistry & Engineering*. [Link]
- Shcherbinin, E. A., et al. (2020).
- Shvartsberg, M. S., & Rybalova, A. V. (2021). Hofmann, Curtius, Schmidt, Lossen, and Related Reactions.
- Wilson, Z. E., & Williams, D. B. G. (2015). A non-isocyanate approach to preparing carbamate- and thiocarbamate-containing ionic liquids. *New Journal of Chemistry*. [Link]
- Chung, J. Y., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO₂-Capture: Discovery, Development, and Mechanism. *PubMed*. [Link]
- Chung, J. Y., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO₂-Capture: Discovery, Development, and Mechanism. *NIH*. [Link]
- Aricò, F., & Tundo, P. (2008). Formation of Hindered Carbamate via Transesterification.
- Deadman, B. J., et al. (2020).
- Pesci, L., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. *PubMed*. [Link]
- Semproni, J. C., et al. (2021).
- Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. *Master Organic Chemistry*. [Link]
- Takahashi, H., et al. (2015). Continuous *in situ* generation and reaction of phosgene in a microflow system.
- Kumar, S., & Singh, R. (2024). Innovations in isocyanate synthesis for a sustainable future. *Organic & Biomolecular Chemistry*. [Link]
- Criado, A., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. *NIH*. [Link]
- Grignard, C., et al. (2018).
- Wang, J., et al. (2011). Non-phosgene synthesis of isocyanates based on CO₂: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts.
- Halpern, M., & Zappi, G. D. (2002). Phosgene-free process for preparing carbamates.

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Sources

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Synthesis of Carbamates from CO₂ and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ajinomoto Bio-Pharma services Platform Technologies | CONTINUOUS FLOW CHEMISTRY [ajibio-pharma.ajinomoto.com]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. americanchemistry.com [americanchemistry.com]
- 11. safework.nsw.gov.au [safework.nsw.gov.au]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 14. vapourtec.com [vapourtec.com]
- 15. Continuous Synthesis of Carbamates from CO₂ and Amines | Semantic Scholar [semanticscholar.org]
- 16. Continuous Synthesis of Carbamates from CO₂ and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. vapourtec.com [vapourtec.com]

- 23. almacgroup.com [almacgroup.com]
- 24. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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